Ethyl 2-thien-2-ylbenzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-thien-2-ylbenzoate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl 2-bromobenzoate with magnesium to form a Grignard reagent, which then reacts with 2-thienyl chloride to produce the desired ester . The reaction typically requires anhydrous conditions and is carried out under an inert atmosphere to prevent moisture from interfering with the Grignard reagent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products suitable for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-thien-2-ylbenzoate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, halogens (chlorine, bromine).
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
Ethyl 2-thien-2-ylbenzoate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications due to its structural similarity to biologically active molecules. Research is ongoing to explore its efficacy in various medical conditions.
Industry: Utilized in the development of new materials and chemicals. Its reactivity and stability make it suitable for industrial applications, including the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2-thien-2-ylbenzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s ester and thiophene groups can participate in various biochemical reactions, influencing cellular pathways and processes. For example, the ester group can undergo hydrolysis to release the corresponding acid, which may interact with specific enzymes or receptors, modulating their activity. Additionally, the thiophene ring can engage in π-π interactions with aromatic residues in proteins, affecting their conformation and function.
Comparison with Similar Compounds
Ethyl 2-thien-2-ylbenzoate can be compared with other similar compounds, such as:
Ethyl benzoate: Lacks the thiophene ring, making it less versatile in terms of chemical reactivity and applications.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, which may influence its reactivity and solubility.
2-Thienylacetic acid: Contains a thiophene ring but lacks the benzoate ester, resulting in different chemical properties and applications.
Uniqueness: this compound’s uniqueness lies in its combination of a benzoate ester and a thiophene ring, providing a versatile platform for various chemical reactions and applications. Its ability to participate in both ester and thiophene-specific reactions makes it a valuable compound in research and industry.
Properties
IUPAC Name |
ethyl 2-thiophen-2-ylbenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2S/c1-2-15-13(14)11-7-4-3-6-10(11)12-8-5-9-16-12/h3-9H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEZCHNWSAPLQBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C2=CC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383781 |
Source
|
Record name | Ethyl 2-thien-2-ylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20383781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6072-48-6 |
Source
|
Record name | Ethyl 2-thien-2-ylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20383781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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